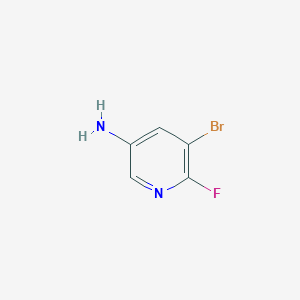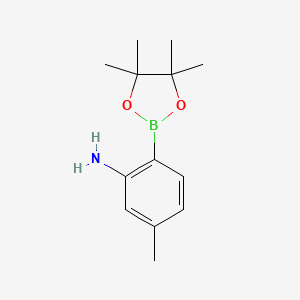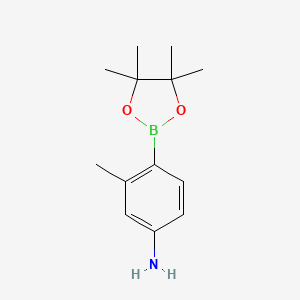
Azetidine-3-carboxamide
Vue d'ensemble
Description
Azetidine-3-carboxamide is a derivative of azetidine, a saturated heterocyclic organic compound containing three carbon atoms and one nitrogen atom . Azetidine-3-carboxamide has potential biological and foldameric applications .
Molecular Structure Analysis
Azetidine-3-carboxamide is a saturated heterocyclic organic compound containing three carbon atoms and one nitrogen atom . The molecular weight of a related compound, N-Boc-azetidine-3-carboxylic acid, is 201.22 .
Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain, which provides a highly attractive entry to bond functionalization . The aza Paternò–Büchi reaction, in which an imine and alkene compound react under photochemical conditions to form an azetidine, is one of the most efficient ways to synthesize functionalized azetidines .
Applications De Recherche Scientifique
Drug Discovery and Medicinal Chemistry
Azetidine-3-carboxamide serves as a key structural motif in drug discovery due to its stability and reactivity, which can be finely tuned to enhance the pharmacological properties of new drugs . It has been incorporated into several marketed drugs, such as azelnidipine (a calcium channel blocker), cobimetinib (a MEK inhibitor), and ximelagatran (an oral anticoagulant) . The unique four-membered ring structure of azetidines, including Azetidine-3-carboxamide, offers a balance between stability and molecular rigidity, making it a privileged scaffold in medicinal chemistry .
Organic Synthesis
In organic synthesis, Azetidine-3-carboxamide is utilized for its ring strain-driven reactivity. This allows for facile handling and unique reactivity under appropriate conditions . The compound is involved in [2+2] cycloaddition reactions, C(sp3)–H functionalization, and opening with carbon nucleophiles, which are pivotal in the synthesis of complex organic molecules .
Polymer Synthesis
Azetidine-3-carboxamide derivatives are used in the synthesis of polymers through ring-opening polymerization processes . The resulting polymers have applications in creating antibacterial and antimicrobial coatings, CO2 adsorption materials, chelation agents, and non-viral gene transfection vectors .
Chiral Template Research
The compound’s inherent ring strain and stable structure make it an excellent candidate for use as a chiral template in asymmetric synthesis . This application is crucial for producing enantiomerically pure substances, which are important in the development of pharmaceuticals and fine chemicals.
Industrial Applications
Azetidine-3-carboxamide hydrochloride, a related compound, is available for industrial applications, including the synthesis of other chemical products . Its solid form and stability under various conditions make it suitable for large-scale production processes.
Mécanisme D'action
Target of Action
Azetidine-3-carboxamide primarily targets the Signal Transducer and Activator of Transcription (STAT3) . STAT3 is a member of the STAT family of cytoplasmic transcription factors that mediate cellular responses to cytokine and growth factors, including cell growth and differentiation, inflammation, and immune responses . Aberrant activation of STAT3 is prevalent in many human cancers, making it a valid and attractive target for the development of novel anticancer therapeutics .
Mode of Action
Azetidine-3-carboxamide interacts with STAT3 by inhibiting its DNA-binding activity . This interaction disrupts the formation of STAT3:STAT3 dimers, which are essential for the translocation of STAT3 to the nucleus and the subsequent binding to specific DNA-response elements in target gene promoters to induce gene transcription .
Biochemical Pathways
The inhibition of STAT3 by Azetidine-3-carboxamide affects the pathways mediated by this transcription factor. These include pathways involved in cell growth and differentiation, inflammation, and immune responses . The disruption of these pathways leads to downstream effects such as the inhibition of constitutive STAT3 phosphorylation and DNA-binding activity .
Pharmacokinetics
It is noted that modifications have been made to the compound to address cell membrane permeability and other physicochemical issues . This suggests that the compound has been optimized for improved bioavailability.
Result of Action
The action of Azetidine-3-carboxamide results in the inhibition of constitutive STAT3 phosphorylation and DNA-binding activity in human breast cancer cells . This leads to the inhibition of cell growth, colony survival, and the induction of apoptosis . Furthermore, the expression of STAT3 target genes, including c-Myc, VEGF, and survivin, are suppressed in the compound-treated cells .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
azetidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O/c5-4(7)3-1-6-2-3/h3,6H,1-2H2,(H2,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VALZSZJVEFACEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40591629 | |
| Record name | Azetidine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40591629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidine-3-carboxamide | |
CAS RN |
740768-99-4 | |
| Record name | Azetidine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40591629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does PF-95453 interact with its target and what are the downstream effects observed in the study on obese monkeys?
A1: PF-95453 acts as a selective antagonist of the cannabinoid-1 (CB1) receptor. [] By blocking this receptor, the compound is believed to disrupt the endocannabinoid system's influence on appetite and energy metabolism. In the study, PF-95453 treatment in obese monkeys led to several notable effects:
- Reduced Food Consumption: A significant decrease of 23% in food intake was observed compared to the control group. [] This suggests a direct impact on appetite regulation.
- Weight Loss and Fat Reduction: The treatment group exhibited a 10% reduction in body weight and a substantial 39% decrease in body fat compared to the control group. [] This highlights the compound's potential in addressing both weight and adiposity.
- Hormonal Changes: PF-95453 treatment was associated with a 34% reduction in leptin, a hormone linked to satiety, and a 78% increase in adiponectin, a hormone involved in glucose regulation and fatty acid breakdown. [] These hormonal shifts further indicate an impact on energy metabolism and fat storage.
Q2: The study mentions a comparison between PF-95453 treatment and pair-feeding. What does this comparison reveal about the compound's mechanism of action?
A2: The researchers included a pair-fed control group to differentiate between weight loss due to reduced food intake alone versus additional effects of PF-95453. While the pair-fed group did experience some body fat reduction (11%) and adiponectin increase (15%), these changes were significantly less pronounced than those observed in the PF-95453 treated group. [] This key finding suggests that the compound's weight loss effects are not solely due to appetite suppression but involve additional mechanisms likely related to enhanced energy expenditure or altered fat metabolism. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![1-Butyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B1289429.png)